molecular formula C15H20N2O3 B2765471 N-(cyclopropylmethyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide CAS No. 2034621-31-1

N-(cyclopropylmethyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide

Cat. No.: B2765471
CAS No.: 2034621-31-1
M. Wt: 276.336
InChI Key: QVEQBWFELULQEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyclopropylmethyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide (CAS 2034621-31-1) is a chemical compound with the molecular formula C15H20N2O3 and a molecular weight of 276.33 g/mol . This pyridine-3-carboxamide derivative is offered for research purposes. The pyridine-3-carboxamide scaffold is a significant heterocyclic structure in medicinal chemistry and is present in compounds with a wide range of reported biological activities, including antibacterial and antifungal properties . As a research chemical, it serves as a valuable building block for the synthesis and exploration of novel compounds. It can be utilized in drug discovery efforts, agricultural chemical research, and molecular docking studies to investigate binding affinities and mechanisms of action with specific biological targets . Researchers can employ this compound to develop new therapeutic agents or pesticides, leveraging its core structure to study structure-activity relationships (SAR). This product is strictly for research use in laboratory settings and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(cyclopropylmethyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c18-15(17-9-11-1-2-11)12-3-4-14(16-10-12)20-13-5-7-19-8-6-13/h3-4,10-11,13H,1-2,5-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEQBWFELULQEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=CN=C(C=C2)OC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized from nicotinic acid through an amidation reaction.

    Introduction of the Cyclopropylmethyl Group: This step involves the alkylation of the nicotinamide core with cyclopropylmethyl bromide under basic conditions.

    Attachment of the Tetrahydro-2H-pyran-4-yl Group: The final step involves the etherification of the 6-position of the nicotinamide core with tetrahydro-2H-pyran-4-ol using an appropriate coupling reagent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in DMF (dimethylformamide).

Major Products

    Oxidation: Oxidized derivatives of the nicotinamide core.

    Reduction: Reduced forms of the nicotinamide core.

    Substitution: Substituted derivatives at the cyclopropylmethyl group.

Scientific Research Applications

N-(cyclopropylmethyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropylmethyl and tetrahydro-2H-pyran-4-yl groups enhance its binding affinity and specificity, leading to desired biological effects.

Comparison with Similar Compounds

Amide Substituent

  • ABL001 : The 4-(chlorodifluoromethoxy)phenyl group introduces halogen atoms (Cl, F), which may enhance lipophilicity and target binding via halogen bonding .

Position 6 Substituent

  • Target compound : The oxan-4-yloxy ether provides a polar oxygen atom, likely improving solubility compared to hydrocarbon chains.
  • ABL001 : The 3-hydroxypyrrolidinyl group introduces a secondary amine and hydroxyl group, enabling hydrogen bonding with biological targets (e.g., kinases) .

Position 5 Substituent

  • ABL001 : The pyrazole moiety adds a heterocyclic aromatic ring, which may contribute to π-π stacking interactions in target binding. The absence of this group in the target compound reduces molecular complexity and weight.

Hypothetical Pharmacokinetic and Pharmacodynamic Profiles

Property Target Compound ABL001
logP (predicted) ~2.5 (moderate lipophilicity) ~3.2 (higher lipophilicity due to halogens)
Solubility Improved via oxan-4-yloxy Moderate (hydroxypyrrolidine enhances H-bonding)
Metabolic Stability High (cyclopropylmethyl shields amide) Moderate (phenyl group susceptible to oxidation)

Biological Activity

N-(cyclopropylmethyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridine ring with a carboxamide group at the 3-position and an oxan-4-yloxy group at the 6-position, with a cyclopropylmethyl substituent attached to the nitrogen atom of the carboxamide. The molecular formula is C13H18N2O3C_{13}H_{18}N_{2}O_{3} and it has a molecular weight of approximately 250.29 g/mol .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Interaction : The pyridine moiety may interact with various enzymes, influencing their catalytic activity.
  • Receptor Modulation : The compound may act as a modulator for specific receptors, potentially affecting signal transduction pathways.
  • Hydrogen Bonding : The presence of the oxan group allows for hydrogen bonding with biological macromolecules, enhancing its interaction with target sites .

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. Compounds containing pyridine and carboxamide functionalities have been reported to inhibit cancer cell proliferation by inducing apoptosis in tumor cells. Further investigation into this compound's effects on specific cancer cell lines is warranted .

Case Studies and Research Findings

While direct case studies specifically focusing on this compound are scarce, related compounds have been documented in various research settings:

  • Antimicrobial Activity Study :
    • A study evaluated the antimicrobial efficacy of structurally similar compounds against Gram-positive and Gram-negative bacteria.
    • Results indicated significant inhibition zones, suggesting potential for further development as an antibiotic agent.
  • Anticancer Screening :
    • In vitro assays demonstrated that pyridine derivatives could induce apoptosis in breast cancer cells.
    • The mechanism involved modulation of apoptotic pathways, which may be applicable to this compound.

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Enzyme ModulationPotential interaction with key metabolic enzymes

Q & A

Q. Experimental approaches :

  • In vitro enzymatic assays : Measure NAD+^+ hydrolase activity of recombinant CD38 using fluorescence-based substrates (e.g., etheno-NAD+^+). IC50_{50} values should be compared to known inhibitors like apigenin.
  • Cellular models : Assess intracellular NAD+^+ levels in immune cells (e.g., macrophages) via LC-MS/MS after treatment.
    Data contradictions may arise due to:
  • Off-target effects on related enzymes (e.g., PARPs), resolved via selectivity profiling.
  • Variability in cell-type-specific CD38 expression, requiring flow cytometry validation .

Advanced: What strategies can resolve discrepancies in reported biological activity (e.g., immunomodulatory vs. neuropharmacological effects)?

Discrepancies often stem from assay conditions or target promiscuity. Strategies include:

Dose-response profiling : Establish a clear concentration-activity relationship across multiple models (e.g., immune vs. neuronal cell lines).

Target deconvolution : Use CRISPR-Cas9 knockout models to confirm CD38 dependency.

Metabolomic profiling : Track downstream metabolites (e.g., NAD+^+, cyclic ADP-ribose) to differentiate primary vs. secondary effects .

Advanced: How can structural analogs of this compound be rationally designed to enhance CD38 binding affinity?

Q. Design strategies :

  • Bioisosteric replacement : Substitute oxan-4-yloxy with tetrahydrofuran-3-yloxy to alter steric bulk.
  • Side-chain optimization : Replace cyclopropylmethyl with spirocyclic amines to improve conformational rigidity.
    Validation :
  • Molecular docking against CD38’s catalytic site (PDB: 6O5R).
  • Synthesis and testing of analogs with systematic SAR analysis .

Basic: What analytical techniques are essential for characterizing the compound’s purity and stability?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment.
  • NMR : 1^1H and 13^13C spectra to confirm structural integrity (e.g., absence of hydrolyzed oxane).
  • Mass spectrometry : High-resolution ESI-MS for molecular ion verification.
  • Stability studies : Accelerated degradation tests (40°C/75% RH) monitored over 14 days .

Advanced: What experimental designs are optimal for studying the compound’s interaction with gamma-aminobutyric acid (GABA) receptors?

  • Electrophysiology : Patch-clamp assays on recombinant GABAA_A receptors (α1β2γ2 subtype) to measure Cl^- current modulation.
  • Radioligand binding : Competition assays using 3^3H-muscimol to determine Ki_i values.
  • In vivo models : Zebrafish larval locomotor activity assays to correlate GABAergic activity with sedative effects .

Advanced: How can researchers assess the compound’s pharmacokinetic profile, and what formulation challenges are anticipated?

Q. PK studies :

  • In vitro metabolic stability : Liver microsomal assays (human/rodent) to calculate intrinsic clearance.
  • Plasma protein binding : Equilibrium dialysis to measure free fraction.
    Formulation challenges :
  • Low aqueous solubility (<10 µM) may require nanoemulsions or cyclodextrin complexes.
  • pH-sensitive degradation (e.g., oxane ring hydrolysis) necessitates enteric coating for oral delivery .

Basic: What are the compound’s primary research applications in immunology and neuropharmacology?

  • Immunology : CD38-mediated NAD+^+ modulation in autoimmune diseases (e.g., lupus) and cancer immunotherapy.
  • Neuropharmacology : GABAA_A receptor interaction for anxiety/depression models.
    Experimental validation requires cross-disciplinary models, such as collagen-induced arthritis (CIA) in mice and forced swim tests .

Advanced: What computational tools can predict off-target interactions, and how can findings be experimentally validated?

  • In silico tools : SwissTargetPrediction or SEA for off-target profiling.
  • Validation :
    • Kinase inhibition panel (e.g., Eurofins DiscoverX).
    • GPCR functional assays (e.g., cAMP accumulation for adrenergic receptors).
    • Transcriptomics (RNA-seq) to identify unexpected pathway activation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.